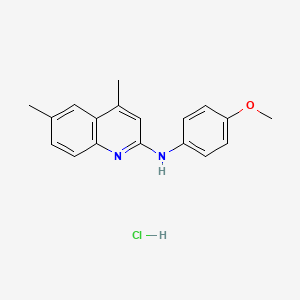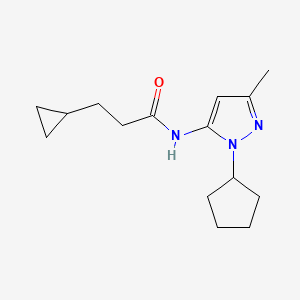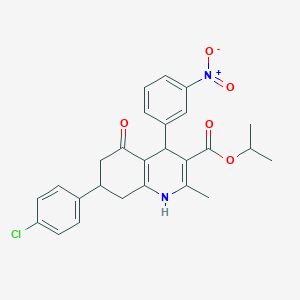![molecular formula C19H17N3O7S3 B5157767 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B5157767.png)
3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the sulfonylurea class of compounds, which have been used extensively in the treatment of diabetes mellitus.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide is not fully understood. However, it is believed to work by inhibiting the activity of DPP-4, which leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This, in turn, leads to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide has several biochemical and physiological effects. It has been shown to increase insulin secretion, decrease blood glucose levels, and improve glucose tolerance. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one of the limitations is that it may not be suitable for all types of experiments, and its effects may vary depending on the cell type or tissue being studied.
Future Directions
There are several future directions for the study of 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of diabetes and other metabolic disorders. Another direction is to study its anti-inflammatory and anti-cancer properties in more detail. Additionally, further studies are needed to determine its potential as an inhibitor of other enzymes involved in glucose metabolism.
Synthesis Methods
The synthesis of 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide involves the reaction of benzylsulfonyl chloride with 5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product.
Scientific Research Applications
3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
properties
IUPAC Name |
3-benzylsulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S3/c23-17(10-11-31(26,27)13-14-4-2-1-3-5-14)21-19-20-12-18(30-19)32(28,29)16-8-6-15(7-9-16)22(24)25/h1-9,12H,10-11,13H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVHLHYJNJRICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)


![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
![4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)
![N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5157725.png)

![5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline](/img/structure/B5157738.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5157744.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5157750.png)

![4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5157768.png)
